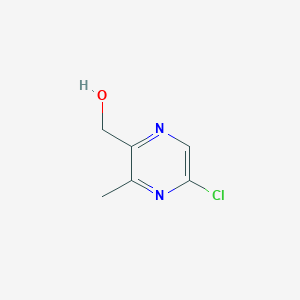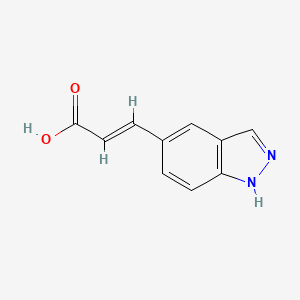
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid typically involves the condensation of an indazole derivative with an appropriate aldehyde or ketone under basic or acidic conditions. Common reagents used in the synthesis include:
- Indazole derivatives
- Aldehydes or ketones
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
- Reduction: Reduction reactions can lead to the formation of reduced analogs.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Catalysis: The compound may be used as a ligand in catalytic reactions.
- Material Science: Potential applications in the development of new materials.
Biology:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
- Signal Transduction: Potential role in modulating cellular signaling pathways.
Medicine:
- Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
- Anticancer Activity: Potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
- Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
- Pharmaceutical Manufacturing: Potential applications in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
- Binding to active sites of enzymes: Inhibiting their activity.
- Modulating receptor activity: Affecting signal transduction pathways.
- Interfering with cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
- Indazole derivatives: Compounds with similar indazole core structures.
- (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid analogs: Compounds with slight modifications to the structure.
Uniqueness:
- Structural Features: Unique combination of indazole and propenoic acid moieties.
- Biological Activity: Distinct biological activities compared to other indazole derivatives.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1H-indazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI Key |
KLSJUBAUCZPYPM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)C=NN2 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


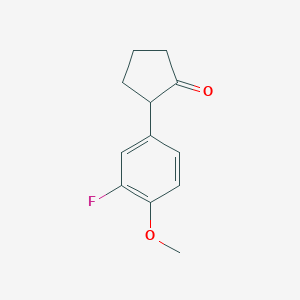
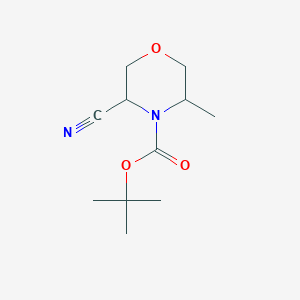
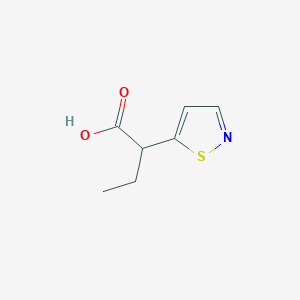

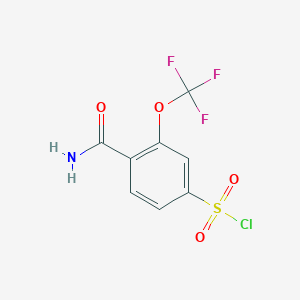
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
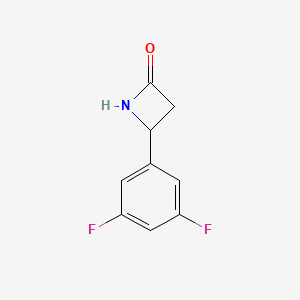
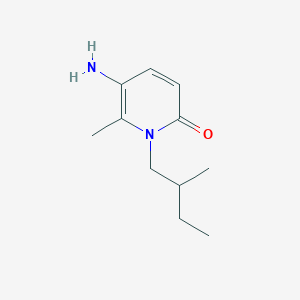
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
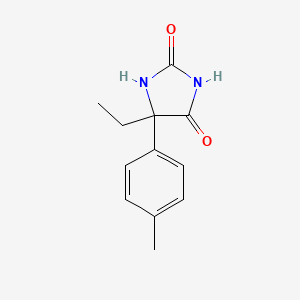
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
